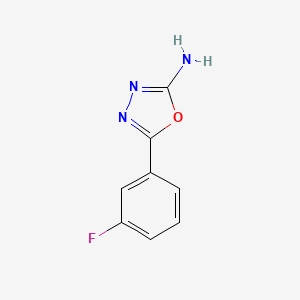

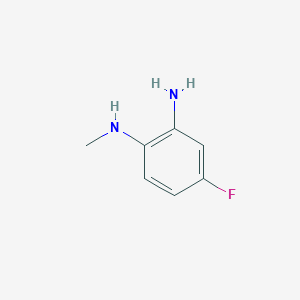

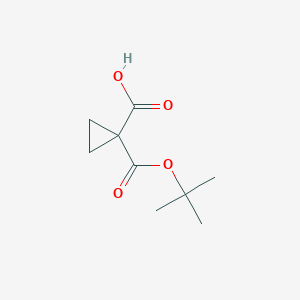

![molecular formula C16H16O2 B1320376 4-丙氧基[1,1'-联苯]-3-甲醛 CAS No. 883532-43-2](/img/structure/B1320376.png)

4-丙氧基[1,1'-联苯]-3-甲醛

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of 4-oxoazetidine-2-carbaldehydes is highlighted for their dual reactivity and utility in preparing biologically interesting substances, such as amino acids and alkaloids . Another paper describes the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates through a benzannulation reaction of α,β-unsaturated aldehydes, which uses atmospheric oxygen as an oxidant . Additionally, the synthesis of 2-fluoroalkyl imidazole-5-carbaldehydes via Bi(iii)-catalyzed aminooxygenation of propargyl amidines is reported, showcasing the versatility of carbaldehyde compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of carbaldehyde compounds is often investigated using various spectroscopic and computational methods. For example, the infrared spectrum, structural, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied using both experimental and theoretical approaches, revealing insights into the molecule's stability and charge transfer . Similarly, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, showing the coplanarity of the aldehydic fragment with the pyrazole ring .

Chemical Reactions Analysis

Carbaldehyde compounds participate in various chemical reactions. The paper on molecular rearrangements of 4-iminomethyl-1,2,3-triazoles discusses the interconversion of structural isomers and the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde . Another study reports on the reactions of 1,1-dimethoxy-2,6-diphenyl-λ5-phosphorin-4-carbaldehyde, including oxidation, reduction, and reactions with Grignard or Wittig reagents9.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbaldehyde compounds are influenced by their molecular structure. The solvatochromic and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied, showing variations in extinction coefficients and quantum yield depending on the solvent . The synthesis and structure-activity relationships of a series of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives were explored, demonstrating their selectivity for the estrogen receptor-beta (ERβ) and the importance of the oxime moiety for biological activity .

科学研究应用

光化学合成

- 新型环化技术: 与4-丙氧基[1,1'-联苯]-3-甲醛密切相关的联苯-2-甲醛O-乙酰肟,在新型光化学介导的环化过程中被使用。该方法成功地应用于合成苯并喹啉,展示了其在合成复杂有机化合物方面的潜力。例如,对2',3'-二甲氧基-[1,1'-联苯]-2-甲醛O-乙酰肟进行紫外辐射暴露产生了4-甲氧基苯并喹啉,展示了该方法的有效性 (Ntsimango et al., 2021)。

荧光探针和检测

- 同型半胱氨酸检测探针: 通过苯并-4-基衍生物参与的Suzuki偶联反应合成的荧光探针DBTC,由于其聚集诱导发光增强和分子内电荷转移特性,在活细胞中检测同型半胱氨酸(Hcy)具有显著潜力。这展示了该化合物在生物传感和医学诊断中的潜力 (Chu et al., 2019)。

催化应用

- 钯催化: [1,1'-联苯]-4-基衍生物的衍生物,如异噁唑-3-甲醛肟,与钯形成配合物后,在Suzuki反应中表现出高催化活性,这是有机合成中广泛使用的交叉偶联方法。这表明这类化合物在催化中的潜力,特别是在促进有机分子之间的键合形成方面 (Potkin et al., 2014)。

生物活性化合物的合成

- 立体控制合成中的构建块: 4-氧代氮杂环丙烷-2-甲醛,与4-丙氧基[1,1'-联苯]-3-甲醛在结构上相似,被用作合成各种生物相关物质的有价值的构建块,包括氨基酸和生物碱。它们作为受保护的α-氨基醛和掩蔽的β-氨基酸的双重反应性,使其能够进行多样化的合成应用 (Alcaide & Almendros, 2002)。

属性

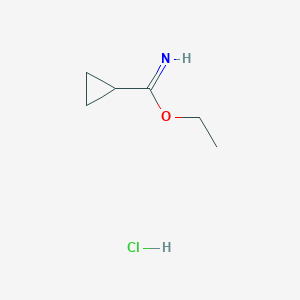

IUPAC Name |

5-phenyl-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-10-18-16-9-8-14(11-15(16)12-17)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDAXLSZANBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

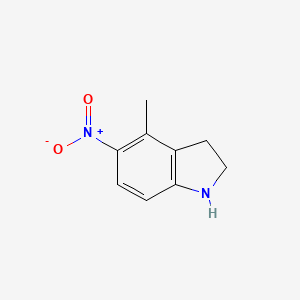

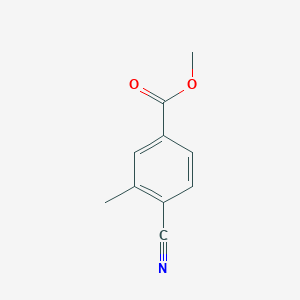

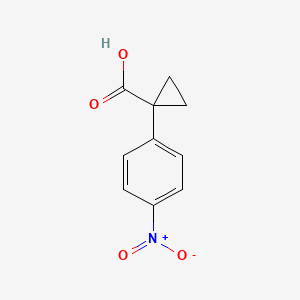

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)